molecular formula C21H26O3Si B12571228 2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- CAS No. 328386-16-9

2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-

Cat. No.: B12571228
CAS No.: 328386-16-9
M. Wt: 354.5 g/mol
InChI Key: CNULKIKVHLGKIL-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a furanone ring, which is a five-membered lactone, and a silyl ether group, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-hydroxy acid or a γ-lactone.

    Introduction of the Silyl Ether Group: The silyl ether group is introduced by reacting the furanone with a silylating agent, such as tert-butyldiphenylsilyl chloride, in the presence of a base like imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrofuranone or tetrahydrofuranone.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- involves its interaction with specific molecular targets and pathways. The silyl ether group enhances its stability and facilitates its interaction with biological molecules. The furanone ring can undergo various chemical transformations, allowing it to modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

    4H-Cyclopenta-1,3-dioxole, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]-5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]: Similar in structure but contains a cyclopenta-dioxole ring.

    Phenol, 2-(1,1-dimethylethyl): Contains a phenol group instead of a furanone ring.

Uniqueness

2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro- is unique due to its combination of a furanone ring and a silyl ether group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

328386-16-9

Molecular Formula

C21H26O3Si

Molecular Weight

354.5 g/mol

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one

InChI

InChI=1S/C21H26O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-20(22)23-15-17/h4-13,17H,14-16H2,1-3H3

InChI Key

CNULKIKVHLGKIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(=O)OC3

Origin of Product

United States

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